Salcomine

Description

Properties

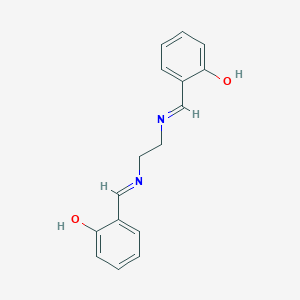

IUPAC Name |

2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20/h1-8,11-12,19-20H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUMANXWQDHAJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059113 | |

| Record name | N,N'-Bis(salicylidene)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Salcomine appears as a solid complex between the cobalt(II) ion and the condensation product of salicylaldehyde and ethylenediamine. Such condensation products are called "Schiff's bases." Complexation with cobalt nullifies their basic properties. Used as a catalyst for various oxidation reactions in which it behaves as an oxygen carrier., Solid; [Merck Index] Yellow crystalline solid; [Alfa Aesar MSDS] | |

| Record name | SALCOMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Salen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13822 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

27.6 [ug/mL] (The mean of the results at pH 7.4), Soluble in benzene, chloroform, and pyridine | |

| Record name | SID24814941 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Salcomine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6446 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Red crystals from DMF, Dark brown powder | |

CAS No. |

14167-18-1, 94-93-9, 129409-01-4 | |

| Record name | SALCOMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Salen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salen (unspecified) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(salicylaldehyde)ethylenediimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129409014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Bis(salicylidene)ethylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,2'-[1,2-ethanediylbis(nitrilomethylidyne)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Bis(salicylidene)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α'-ethylenedinitrilodi-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(SALICYLALDEHYDE)ETHYLENEDIIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M122L9EGR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Salcomine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6446 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

What are the fundamental properties of Salcomine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salcomine, the coordination complex N,N′-bis(salicylidene)ethylenediaminocobalt(II), or Co(salen), is a compound of significant interest due to its remarkable ability to reversibly bind molecular oxygen.[1][2] First reported in 1933, the observation of its oxygen-carrying capabilities five years later sparked extensive research into its potential applications, ranging from oxygen storage and separation to catalysis.[1] This document provides an in-depth technical overview of the fundamental properties of this compound, including its synthesis, structure, and oxygen-binding mechanism. Detailed experimental protocols and structured data are presented to serve as a valuable resource for researchers in chemistry and drug development.

Chemical and Physical Properties

This compound is a solid complex formed between the cobalt(II) ion and the Schiff base ligand derived from the condensation of salicylaldehyde and ethylenediamine.[3] Its properties are summarized below.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₄CoN₂O₂ | [3][4] |

| Molar Mass | 325.233 g·mol⁻¹ | [4][5] |

| Appearance | Red-brown to dark brown crystalline powder | [3][6] |

| CAS Number | 14167-18-1 | [3][4] |

Solubility and Stability

| Property | Description | Source(s) |

| Water Solubility | Insoluble | [5][6] |

| Solubility in Organic Solvents | Soluble in benzene, chloroform, and pyridine | [5][6] |

| Stability | Stable under normal conditions. Incompatible with strong acids and strong oxidizing agents. | [6] |

Spectroscopic and Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | >300 °C | [5] |

| Ionization Energy | 7.52 eV | |

| Oxygen Capacity | 4.7-4.8% by weight | [6] |

Structure and Coordination Chemistry

This compound's ability to bind oxygen is intrinsically linked to its molecular structure. The central cobalt atom is coordinated to the tetradentate salen ligand through two nitrogen and two oxygen atoms, forming a square planar complex.[7]

This compound can exist in different crystalline forms, often referred to as "active" and "inactive," depending on the solvent used for preparation.[2] The "inactive" form consists of dimeric units, [Co(salen)]₂, which has a less open crystal lattice, hindering oxygen passage.[2] The "active" forms are thought to have a more open lattice structure, allowing for the diffusion of molecular oxygen.[2]

In the solid state, this compound can crystallize as a dimer where the cobalt centers achieve five-coordination through bridging phenolate ligands.[4] A monomeric, planar form can be obtained by crystallization from chloroform.[4] The presence of a coordinating solvent, such as pyridine, can lead to the formation of a square-pyramidal adduct, Co(salen)(py), which is a key intermediate in the oxygen-binding process in solution.[7]

Oxygen-Binding Mechanism

The most notable property of this compound is its reversible binding of molecular oxygen.[1] This process is characterized by a distinct color change from red-brown to black upon oxygenation.[6] The oxygen is released upon heating to approximately 65°C.[6]

In the solid state, the reaction is: 2 Co(salen) + O₂ ⇌ [Co(salen)]₂O₂[4]

In the presence of a coordinating solvent (L), such as pyridine or dimethyl sulfoxide (DMSO), the mechanism involves the formation of a 1:1 or 2:1 complex with oxygen.[4]

The reversible binding process can be visualized as follows:

Caption: Reversible oxygen binding by this compound.

Experimental Protocols

Synthesis of this compound (Inactive Form)

This protocol is adapted from procedures described for the synthesis of Co(salen).

Materials:

-

Salicylaldehyde

-

Ethylenediamine

-

Ethanol (95%)

-

Cobalt(II) acetate tetrahydrate

-

Water

Procedure:

-

Preparation of the Salen Ligand (salenH₂):

-

In a round-bottom flask, dissolve salicylaldehyde (2 molar equivalents) in boiling ethanol.

-

Slowly add ethylenediamine (1 molar equivalent) to the boiling solution.

-

A bright yellow crystalline precipitate of salenH₂ will form.

-

Cool the mixture and collect the crystals by filtration.

-

-

Synthesis of Co(salen):

-

This part of the synthesis is air-sensitive and should be performed under an inert atmosphere (e.g., nitrogen).

-

Add the prepared salenH₂ to a round-bottom flask with a stir bar and reflux condenser.

-

In a separate flask, dissolve cobalt(II) acetate tetrahydrate in water.

-

Flush both flasks with nitrogen.

-

Add degassed ethanol to the salenH₂ and swirl to dissolve.

-

Using a syringe, add the cobalt acetate solution to the ethanolic solution of salenH₂. A brown, gelatinous precipitate of the "active" complex will form.

-

Heat the reaction mixture at reflux for approximately 1 hour. During this time, the brown precipitate will convert to the brick-red "inactive" complex.

-

Cool the solution to room temperature.

-

Collect the crystals by filtration in the air, wash with ice-cold ethanol, and dry in a desiccator.

-

Caption: Synthesis workflow for this compound.

Measurement of Oxygen Uptake

This experiment measures the volume of oxygen absorbed by a solution of this compound in a non-coordinating solvent like dimethyl sulfoxide (DMSO).

Materials:

-

Finely ground this compound

-

Dimethyl sulfoxide (DMSO)

-

Side-arm test tube or filter flask

-

Gas burette or manometer setup

-

Oxygen source

Procedure:

-

Accurately weigh a sample of finely ground this compound (50-100 mg) and place it in a side-arm test tube.

-

Place a small test tube containing a measured volume of DMSO inside the side-arm test tube, ensuring no mixing occurs.

-

Connect the side-arm test tube to a gas burette or manometer filled with water.

-

Flush the apparatus with oxygen.

-

Equalize the water levels in the burette/manometer to ensure the internal pressure is atmospheric and record the initial volume.

-

Tilt the side-arm test tube to allow the DMSO to dissolve the this compound.

-

As oxygen is absorbed by the solution, the water level in the graduated tube of the burette will rise.

-

Record the change in volume over time (e.g., every two minutes) until no further change is observed.

-

The total volume of oxygen absorbed can be used to calculate the moles of O₂ taken up per mole of Co(salen), helping to determine if a 1:1 or 2:1 complex is formed.

Caption: Workflow for oxygen uptake measurement.

Applications

The primary application of this compound and its derivatives stems from their ability to act as oxygen carriers.[6] This has led to research into their use for oxygen separation and storage.[1] Furthermore, this compound is an effective catalyst for various oxidation reactions.[4] It catalyzes the oxidation of 2,6-disubstituted phenols by dioxygen and can increase the rate of oxidation of amines to nitro compounds by peroxides.[4][6] Its catalytic properties make it a subject of interest in synthetic organic chemistry.

Safety and Handling

This compound may cause skin, eye, and respiratory tract irritation.[3] It is recommended to handle this compound with appropriate personal protective equipment, including gloves and safety glasses.[5] It should be stored in a cool, dry place under an inert atmosphere.[8]

Conclusion

This compound is a fundamentally important coordination complex with well-defined properties that make it a valuable tool in both academic research and industrial applications. Its straightforward synthesis, coupled with its unique and reversible oxygen-binding capability, ensures its continued relevance in the fields of catalysis, materials science, and bioinorganic chemistry. This guide provides a foundational understanding and practical protocols to facilitate further investigation and application of this versatile compound.

References

- 1. Structure Activity Relationships for Reversible O2 Chemisorption by the Solid Phases of Co(salen) and Co(3F-salen) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. www1.lasalle.edu [www1.lasalle.edu]

- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. This compound | 14167-18-1 [chemicalbook.com]

- 7. Metal salen complex - Wikipedia [en.wikipedia.org]

- 8. chemscene.com [chemscene.com]

Salcomine's Coordination Chemistry: A Deep Dive into Structure and Oxygen Binding

For Researchers, Scientists, and Drug Development Professionals

Salcomine, the cobalt(II) complex of the Schiff base ligand salen, has been a subject of intense research for its remarkable ability to reversibly bind molecular oxygen, a property that has positioned it as a key model compound for understanding biological oxygen carriers like hemoglobin and myoglobin. This technical guide provides an in-depth exploration of the coordination chemistry and structural intricacies of this compound and its oxygen adducts, presenting key quantitative data, detailed experimental protocols, and visual representations of its chemical behavior.

Molecular Structure and Coordination Environment

This compound, systematically named N,N′-bis(salicylidene)ethylenediaminocobalt(II), features a central cobalt(II) ion coordinated by the tetradentate salen ligand. The ligand wraps around the cobalt center in a square-planar geometry through two nitrogen and two oxygen donor atoms. The solid-state structure of this compound can exist in different forms, significantly influencing its oxygen-binding capability.

The so-called "inactive" form of this compound exists as a dimer, where a phenolate oxygen atom from one this compound unit coordinates to the cobalt center of a neighboring molecule, resulting in a five-coordinate square-pyramidal geometry around each cobalt ion. This dimeric structure sterically hinders the approach of molecular oxygen.[1]

In contrast, the "active" form is monomeric, often achieved by crystallization from coordinating solvents. In this form, the cobalt center is essentially four-coordinate and square-planar, leaving the axial positions accessible for oxygen binding.[1][2]

Upon oxygenation, the coordination geometry of the cobalt center changes. In the presence of a coordinating solvent (L), a 1:1 adduct, [Co(salen)(L)(O₂)], or a 2:1 bridged adduct, [(Co(salen)(L))₂O₂], can be formed.[1][2] In these adducts, the cobalt is oxidized from Co(II) to Co(III), and the dioxygen molecule is reduced to a superoxide (O₂⁻) or peroxide (O₂²⁻) species, respectively.[1] This change in oxidation state is accompanied by a shift to a distorted octahedral geometry around the cobalt center.

Structural Data

| Parameter | Co(III)(salen)(PMe₂Ph)₂⁺ | Notes |

| Bond Lengths (Å) | ||

| Co-O1 | 1.927(4) | |

| Co-O2 | 1.907(4) | |

| Co-N1 | 1.905(5) | |

| Co-N2 | 1.909(5) | |

| **Bond Angles (°) ** | ||

| O1-Co-O2 | 85.8(2) | |

| N1-Co-N2 | 83.9(2) | |

| O1-Co-N1 | 94.6(2) | |

| O2-Co-N2 | 95.7(2) | |

| O1-Co-N2 | 178.9(2) | |

| O2-Co-N1 | 179.7(2) |

Thermodynamics of Oxygen Binding

The reversible binding of dioxygen to this compound is an equilibrium process that is highly dependent on factors such as solvent, temperature, and the electronic properties of the salen ligand. The thermodynamic parameters for this process have been studied for various this compound derivatives.

The binding of oxygen is an exothermic process, as indicated by the negative enthalpy change (ΔH°), and leads to a more ordered system, reflected in the negative entropy change (ΔS°).[4]

| Complex | ΔH° (kJ mol⁻¹) | ΔS° (J mol⁻¹ K⁻¹) | Reference |

| Co(NSalen) | -37.56 | -117.5 | [5] |

| Co(EtSalen) | -49.66 | -156.7 | [5] |

| Co(DMISalen) | -45.2 | -129.8 | [5] |

NSalen, EtSalen, and DMISalen are derivatives of the salen ligand.

Mechanism of Oxygen Binding

The binding of molecular oxygen to this compound is a complex process that involves several key steps. In a coordinating solvent (L), the four-coordinate Co(II)(salen) complex first forms a five-coordinate adduct. This species then reacts with molecular oxygen.

The following diagram illustrates the proposed pathways for the formation of both the 1:1 superoxide and the 2:1 peroxide adducts.

Caption: Proposed mechanism for the reversible binding of oxygen to this compound.

Experimental Protocols

Synthesis of this compound (Co(salen))

This protocol is adapted from established literature procedures.[1][2][6][7]

Materials:

-

Salicylaldehyde

-

Ethylenediamine

-

Cobalt(II) acetate tetrahydrate

-

Ethanol

-

Water

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

Preparation of the Salen Ligand (H₂salen): In a round-bottom flask, dissolve salicylaldehyde (2.0 equivalents) in ethanol. To this solution, add ethylenediamine (1.0 equivalent) dropwise with stirring. A yellow precipitate of the salen ligand should form. The mixture is typically heated to ensure complete reaction and then cooled to crystallize the product. The yellow solid is collected by filtration, washed with cold ethanol, and air-dried.

-

Synthesis of Co(salen): This step should be performed under an inert atmosphere to prevent premature oxidation of the Co(II) complex.

-

In a separate flask, dissolve cobalt(II) acetate tetrahydrate (1.0 equivalent) in a minimum amount of deoxygenated water.

-

In a three-necked flask equipped with a reflux condenser and an inert gas inlet, suspend the prepared salen ligand (1.0 equivalent) in deoxygenated ethanol.

-

Heat the salen suspension to reflux and then add the cobalt(II) acetate solution dropwise.

-

The color of the reaction mixture will change, and a solid will precipitate. Continue refluxing for approximately one hour to ensure the formation of the desired crystalline form.

-

Cool the mixture to room temperature, collect the solid product by filtration under an inert atmosphere, wash with deoxygenated ethanol, and dry under vacuum.

-

The following diagram outlines the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of Oxygen Binding

A common method to demonstrate the reversible oxygen binding is to observe the color change of a this compound solution in a coordinating solvent upon exposure to and removal of oxygen.

Materials:

-

Co(salen)

-

A coordinating solvent (e.g., dimethylformamide (DMF) or pyridine)

-

Oxygen gas

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Dissolve a small amount of Co(salen) in the coordinating solvent under an inert atmosphere. The solution will typically be reddish-brown.

-

Bubble oxygen gas through the solution. A distinct color change to a dark brown or nearly black solution should be observed, indicating the formation of the oxygen adduct.

-

To demonstrate reversibility, bubble an inert gas through the solution to displace the oxygen. The original reddish-brown color should return as the oxygen is released. This cycle can often be repeated multiple times.

Conclusion

This compound remains a cornerstone in the study of reversible oxygen binding. Its accessible synthesis and rich coordination chemistry have provided invaluable insights into the fundamental principles governing the interaction of transition metals with molecular oxygen. The structural and thermodynamic data presented herein, along with the detailed experimental protocols, offer a comprehensive resource for researchers and professionals engaged in the fields of bioinorganic chemistry, catalysis, and materials science. Further exploration of this compound and its derivatives continues to hold promise for the development of new oxygen sensors, catalysts for oxidation reactions, and advanced materials for gas separation and storage.

References

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. Structure Activity Relationships for Reversible O2 Chemisorption by the Solid Phases of Co(salen) and Co(3F-salen) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. researchgate.net [researchgate.net]

- 6. people.umass.edu [people.umass.edu]

- 7. www1.lasalle.edu [www1.lasalle.edu]

The Core Mechanism of Reversible Oxygen Binding in Salcomine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, thermodynamics, and structural dynamics of reversible oxygen binding in Salcomine (N,N′-bis(salicylidene)ethylenediaminocobalt(II)). This compound has long been a subject of intense research as a synthetic oxygen carrier, offering a model system for understanding biological oxygen transport and a potential platform for various applications, including oxygen storage and catalysis.

The Fundamental Mechanism of Oxygenation

The reversible binding of molecular oxygen to this compound is a cooperative process involving a redox reaction at the cobalt center. In its deoxygenated state, the cobalt ion is in the +2 oxidation state (Co(II)). Upon exposure to oxygen, two this compound molecules coordinate with one molecule of dioxygen. This process involves the transfer of electron density from the two Co(II) centers to the O₂ molecule.[1]

The result is the formation of a dinuclear µ-peroxo-dicobalt(III) complex, where the cobalt centers are oxidized to Co(III) and the dioxygen is reduced to a peroxide ion (O₂²⁻) that bridges the two cobalt centers.[1] The overall reaction can be represented as:

2[Co(II)(salen)] + O₂ ⇌ [(salen)Co(III)-O₂²⁻-Co(III)(salen)]

The reversibility of this reaction is critical. The bound oxygen can be released by heating the complex or by placing it under a vacuum, which shifts the equilibrium back to the deoxygenated Co(II) state.[2] This process is often accompanied by a distinct color change, from the red or brown of the deoxygenated form to the dark brown or black of the oxygenated complex.

The Role of the Solid-State Structure

The ability of this compound to bind oxygen in the solid state is highly dependent on its crystalline form. This compound can exist in both "active" and "inactive" forms. The inactive form is a dimer, [Co(salen)]₂, where the cobalt centers are coordinatively saturated and inaccessible to oxygen molecules.[1] In contrast, the active form possesses a more open crystal lattice structure with accessible cobalt sites, allowing for the diffusion of oxygen and subsequent binding.[1] The formation of different crystalline phases is influenced by the solvent used during synthesis and recrystallization.

Influence of Axial Ligands

In solution, the oxygen-binding affinity of this compound is significantly enhanced by the presence of an axial ligand, such as pyridine or dimethylformamide (DMF).[2] These ligands coordinate to the cobalt center in the axial position, increasing the electron density on the cobalt and thereby stabilizing the Co(III)-O₂²⁻ bond.[2] In the absence of such coordinating solvents, the oxygen binding is weak.[2]

Structural and Spectroscopic Evidence

The transformation between the deoxygenated and oxygenated states of this compound is accompanied by significant changes in its molecular structure and spectroscopic properties.

X-ray Crystallography

Single-crystal X-ray diffraction studies have been pivotal in elucidating the structure of the oxygenated this compound complex. The structure of the dimeric oxygen adduct with dimethylformamide, {[Co(salen)(DMF)]₂O₂}, confirms the presence of a bridging peroxide ligand.[2]

Table 1: Key Crystallographic Data for Oxygenated this compound Adducts

| Parameter | Value | Reference |

| Complex | {[Co(salen)(DMF)]₂O₂} | [2] |

| O-O Bond Length | ~1.46 Å | [2] |

| Co-O Bond Length | ~1.87 Å | [3] |

| Coordination Geometry | Distorted Octahedral | [4] |

Note: The O-O bond length is consistent with a peroxide (O₂²⁻) species, as compared to free dioxygen (~1.21 Å) or superoxide (~1.33 Å).

Spectroscopic Characterization

UV-Visible and Resonance Raman spectroscopy are powerful tools for monitoring the oxygenation process and characterizing the nature of the Co-O₂ bond.

The oxygenation of this compound in a coordinating solvent like DMSO leads to significant changes in its UV-Vis absorption spectrum. The deoxygenated Co(II) complex typically shows a d-d transition in the visible region. Upon oxygenation, new charge-transfer bands appear, corresponding to the Co(III)-peroxo species.

Table 2: UV-Visible Spectral Data for this compound in DMSO

| Species | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| Deoxy-Co(salen) | ~530 | Data not available in searched literature | [5] |

| Oxy-[Co(salen)]₂O₂ | ~500 (shoulder), ~540 | 236, 88 (for similar Co(II) complexes) | [5] |

Note: The provided molar absorptivity values are for analogous cobalt(II) coordination compounds and serve as an estimation.

Resonance Raman spectroscopy provides direct evidence for the peroxide nature of the bound dioxygen. By using isotopic substitution (¹⁸O₂), the vibrational modes associated with the O-O and Co-O bonds can be definitively assigned.

Table 3: Resonance Raman Frequencies for Oxygenated this compound

| Vibrational Mode | Frequency (cm⁻¹) with ¹⁶O₂ | Frequency (cm⁻¹) with ¹⁸O₂ | Reference |

| ν(O-O) | 1011 (solid state) | Data not available in searched literature | [6] |

| ν(Co-O) | Data not available in searched literature | Data not available in searched literature |

Note: The observed ν(O-O) of 1011 cm⁻¹ is in the range expected for a peroxo species, which is typically lower than that of a superoxo species.

Thermodynamic and Kinetic Aspects

The thermodynamics and kinetics of oxygen binding are crucial for understanding the efficiency and stability of this compound as an oxygen carrier.

Table 4: Thermodynamic Data for Oxygenation of Co(salen) Analogs in Solution

| Parameter | Value | Conditions | Reference |

| ΔH° | -37 to -50 kJ mol⁻¹ | In DMF | [7] |

| ΔS° | -117 to -157 J mol⁻¹ K⁻¹ | In DMF | [7] |

The negative enthalpy change (ΔH°) indicates that oxygen binding is an exothermic process, while the negative entropy change (ΔS°) reflects the loss of translational and rotational freedom of the O₂ molecule upon binding.

The kinetics of oxygen uptake can be monitored by measuring the change in absorbance of the solution over time using UV-Vis spectroscopy. The reaction generally follows first-order kinetics.[2]

Visualizing the Mechanism and Experimental Workflows

Signaling Pathway of Reversible Oxygen Binding

Caption: Reversible oxygen binding cycle of this compound.

Experimental Workflow for Synthesis and Oxygenation

Caption: Experimental workflow for synthesis and analysis.

Experimental Protocols

Synthesis of the Active Form of this compound

This protocol is adapted from established laboratory procedures.[8][9]

-

Ligand Synthesis (SalenH₂):

-

In a flask, dissolve salicylaldehyde (2 equivalents) in boiling ethanol.

-

Slowly add ethylenediamine (1 equivalent) to the boiling ethanol solution.

-

Stir the mixture for 5-10 minutes and then cool in an ice bath to precipitate the bright yellow crystals of the SalenH₂ ligand.

-

Filter the crystals under suction, wash with a small amount of cold ethanol, and air-dry.

-

-

Complex Synthesis (Active Co(salen)):

-

Crucially, this step must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent premature oxidation.

-

In a Schlenk flask, dissolve the synthesized SalenH₂ ligand in hot ethanol (e.g., 60-70 °C).

-

In a separate flask, prepare a solution of cobalt(II) acetate tetrahydrate (1 equivalent) in a minimal amount of deoxygenated water or ethanol.

-

Quickly add the cobalt(II) acetate solution to the hot SalenH₂ solution with vigorous stirring. An initial brown precipitate of the "active" form should appear.

-

To obtain the "inactive" form for comparison, the mixture can be refluxed for approximately one hour, during which the color will change to brick-red. For the active form, the reaction time should be minimized before isolation.

-

Cool the reaction mixture in an ice bath to complete precipitation.

-

Filter the solid product under an inert atmosphere, wash with cold, deoxygenated ethanol, and dry under vacuum.

-

Monitoring Oxygenation by UV-Visible Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the active Co(salen) in an appropriate, dry, and deoxygenated coordinating solvent (e.g., DMSO) in a glovebox or under an inert atmosphere. The concentration should be chosen to give an absorbance in the range of 0.1 - 1.0 in the region of interest.

-

Transfer the solution to a cuvette equipped with a septum or a stopcock to maintain an inert atmosphere.

-

-

Measurement:

-

Record the initial UV-Vis spectrum of the deoxygenated Co(salen) solution from approximately 300 to 800 nm.

-

To initiate oxygenation, bubble a gentle stream of pure oxygen gas through the solution in the cuvette for a set period.

-

Immediately after stopping the oxygen flow, record the UV-Vis spectrum at regular time intervals to monitor the kinetic changes.

-

Continue recording spectra until no further changes are observed, indicating the completion of the oxygenation reaction.

-

-

Data Analysis:

-

Plot the absorbance at a key wavelength (e.g., the maximum of a newly forming peak) against time.

-

Determine the reaction order and rate constant by fitting the kinetic data to an appropriate rate law (e.g., first-order).

-

Characterization by Resonance Raman Spectroscopy

-

Sample Preparation:

-

Prepare a concentrated solution of the active Co(salen) in a suitable solvent in an NMR tube or a specialized low-temperature cell under an inert atmosphere.

-

For isotopic labeling, the oxygenation is performed using ¹⁸O₂ gas.

-

The sample is typically frozen to 77 K (liquid nitrogen temperature) to obtain high-quality spectra and prevent sample degradation by the laser.

-

-

Measurement:

-

Use a laser excitation wavelength that is in resonance with an electronic transition of the oxygenated complex (typically in the blue-green region of the spectrum) to enhance the Raman signal of the Co-O₂ moiety.

-

Collect the Raman scattering using a suitable spectrometer.

-

Record spectra for both the ¹⁶O₂ and ¹⁸O₂ adducts.

-

-

Data Analysis:

-

Identify the vibrational peaks that shift to a lower frequency upon substitution with ¹⁸O₂.

-

The peak corresponding to the O-O stretch will show a significant isotopic shift. The Co-O stretch will also exhibit a smaller shift.

-

Calculate the expected isotopic shifts based on the harmonic oscillator model to confirm the assignments.

-

Single-Crystal X-ray Diffraction of the Oxygenated Adduct

Growing single crystals of the oxygenated adduct is challenging due to its air sensitivity.

-

Crystal Growth:

-

Prepare a saturated solution of active Co(salen) in a coordinating solvent (e.g., DMF or pyridine) in a glovebox.

-

Slowly diffuse a gentle stream of oxygen into the solution or layer the solution with an oxygen-saturated, miscible non-solvent.

-

Seal the container and allow it to stand undisturbed for several days or weeks.

-

-

Data Collection:

-

Once suitable crystals have formed, they must be handled under an inert, cold stream (e.g., nitrogen gas at 100 K) to prevent oxygen loss and decomposition.

-

Mount a crystal on the goniometer of a single-crystal X-ray diffractometer equipped with a low-temperature device.

-

Collect the diffraction data.

-

-

Structure Solution and Refinement:

-

Solve and refine the crystal structure using standard crystallographic software to determine the precise bond lengths, bond angles, and overall molecular geometry of the oxygenated complex.

-

Conclusion

This compound remains a cornerstone model for understanding the fundamental principles of reversible oxygen binding by transition metal complexes. The mechanism, centered on a cooperative redox process involving two cobalt centers and a bridging peroxide ligand, is well-supported by extensive structural and spectroscopic data. This guide provides a detailed overview of this mechanism, the key quantitative data that underpins it, and the experimental protocols required for its investigation. Further research into novel this compound derivatives and their applications continues to be a promising area for the development of new materials for oxygen sensing, storage, and catalysis.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Kinetic study of the electrochemical oxidation of salicylic acid and salicylaldehyde using UV/vis spectroscopy and multivariate calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. www1.lasalle.edu [www1.lasalle.edu]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. Video: Synthesis of an Oxygen-Carrying [Cosalen]2 Complex [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Salcomine: A Technical Guide to a Classic Model for Oxygen-Carrying Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salcomine, the cobalt(II) complex of the Schiff base ligand salen (N,N′-bis(salicylidene)ethylenediamine), has served as a important synthetic model for understanding the reversible binding of molecular oxygen by metalloproteins such as hemoglobin and myoglobin. First reported in 1933, the observation five years later that this compound reversibly changes color from red-brown to black upon exposure to air established its role as a functional mimic of natural oxygen carriers.[1] The relative simplicity of this compound, compared to the complexity of proteins, allows for detailed investigation of the fundamental principles of dioxygen binding to transition metal centers. This technical guide provides an in-depth overview of this compound, including its synthesis, oxygen-binding properties, and the experimental methods used for its characterization, tailored for researchers in bioinorganic chemistry, materials science, and drug development.

Molecular Structure and Oxygen Binding

This compound, or Co(salen), is a square planar cobalt(II) complex.[2] In the solid state, it can exist in different crystalline forms, with varying abilities to bind oxygen. This variation is attributed to the presence of voids in the crystal lattice, which are necessary for the diffusion of molecular oxygen.[1] The so-called "inactive" form consists of dimeric units, while the "active" forms are presumed to have a more open lattice structure.

In the presence of a coordinating solvent, such as dimethyl sulfoxide (DMSO) or pyridine, this compound readily binds molecular oxygen.[2] The generally accepted mechanism involves the formation of a 2:1 complex, where two this compound molecules bind to one molecule of dioxygen, forming a peroxo-bridged dimeric species, [(Co(salen))₂O₂].[2] This reversible binding is accompanied by a distinct color change, providing a visual indication of oxygenation.

Quantitative Oxygen-Binding Data

The oxygen-binding affinity of this compound and its derivatives can be quantified by determining the oxygenation constant (KO₂) and the associated thermodynamic parameters, enthalpy (ΔH°) and entropy (ΔS°). These values are crucial for understanding the stability of the oxygen adduct and the thermodynamics of the binding process. The following table summarizes these parameters for this compound and several of its derivatives in a dimethylformamide (DMF) solution in the presence of pyridine.

| Complex | Temperature (K) | KO₂ (atm⁻¹) | ΔH° (kJ mol⁻¹) | ΔS° (J mol⁻¹ K⁻¹) |

| Co(NSalen) | 274 | 10.52 | -37.56 | -117.5 |

| 286 | 5.20 | |||

| 298 | 2.43 | |||

| 318 | 1.08 | |||

| Co(EtSalen) | 274 | 16.5 | -49.66 | -156.7 |

| 286 | 8.75 | |||

| 298 | 2.96 | |||

| Co(DIEtSalen) | 274 | 18.5 | -46.50 | -131.7 |

| 286 | 7.40 | |||

| 298 | 3.05 | |||

| Co(DMISalen) | 274 | 17.36 | -45.2 | -129.8 |

| 286 | 12.2 | |||

| 298 | 6.75 | |||

| Data sourced from "Binding of Molecular Dioxygen to the Cobalt(II) Complexes in Nonaqueous Solution".[3][4] |

Kinetics of Oxygen Binding

Experimental Protocols

Synthesis of Salen Ligand (H₂salen)

This protocol describes the synthesis of the N,N′-bis(salicylidene)ethylenediamine (salen) ligand.

Materials:

-

Salicylaldehyde (2.1 cm³)

-

1,2-diaminoethane (0.7 cm³)

-

Ethanol (25 cm³)

Procedure:

-

To a solution of salicylaldehyde in boiling ethanol, add 1,2-diaminoethane.

-

Stir the reaction mixture thoroughly for 3-4 minutes.

-

Cool the solution in an ice-bath to allow for the precipitation of bright yellow flaky crystals.

-

Filter the crystals under suction and wash with a small volume of ice-cold ethanol.

-

Air-dry the resulting salen ligand.

Synthesis of this compound (Co(salen))

This protocol details the synthesis of the "inactive" form of this compound. This preparation is sensitive to air and should be performed under an inert atmosphere (e.g., nitrogen or under vacuum).

Materials:

-

H₂salen (1.6 g)

-

Ethanol (60 cm³)

-

Cobalt(II) acetate tetrahydrate (1.25 g)

-

Ethanol:water mixture (7 cm³)

Procedure:

-

In a side-arm flask, dissolve H₂salen in ethanol at 60-70°C.

-

Quickly add a solution of Cobalt(II) acetate tetrahydrate in the ethanol:water mixture while swirling the flask.

-

Immediately stopper the flask and evacuate through the side-arm.

-

Continue heating with periodic swirling for 1-2 hours. During this time, the initially formed brown "active" complex will slowly convert to the brick-red "inactive" complex.

-

Cool the solution to room temperature.

-

Collect the crystals by filtration in the air.

-

Wash the crystals three times with ice-cold ethanol.

-

Dry the final Co(salen) product in a desiccator.

Measurement of Oxygen Uptake

This protocol describes a gasometric method for quantifying the reversible oxygen uptake by Co(salen) in DMSO.

Apparatus:

-

Side-arm test tube

-

Small test tube that fits inside the side-arm tube

-

Manometer (graduated U-tube)

-

Movable arm for pressure equalization

Procedure:

-

Accurately weigh a finely ground sample of Co(salen) (between 0.05 and 0.1 g) and place it in the side-arm test tube.

-

Saturate approximately 5 cm³ of DMSO with oxygen by bubbling the gas through it for a few seconds.

-

Carefully place the oxygen-saturated DMSO into the small test tube and lower it into the side-arm test tube without spilling.

-

Flush the side-arm tube with a gentle stream of oxygen and then seal it with a tightly fitting rubber stopper.

-

Connect the side-arm tube to the manometer and equalize the water levels in both arms to ensure the internal pressure is atmospheric. Record the initial water level in the graduated tube.

-

Carefully invert the side-arm tube to allow the DMSO to dissolve the Co(salen), initiating the oxygen uptake. Record the time.

-

As oxygen is absorbed, the water level in the graduated tube will rise. Record the volume change over time (e.g., every two minutes for 20 minutes), equalizing the pressure with the movable arm before each reading.

-

Plot the volume of oxygen absorbed versus time to determine the total oxygen uptake. From this, the mole ratio of dioxygen absorbed per mole of Co(salen) can be calculated.[1]

Visualizations

Synthesis of this compound Workflow

Caption: Workflow for the two-step synthesis of this compound.

Oxygen Binding Mechanism

Caption: Reversible binding of oxygen to form a peroxo-bridged dimer.

Experimental Workflow for Oxygen Uptake Measurement

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. researchgate.net [researchgate.net]

- 5. Structure Activity Relationships for Reversible O2 Chemisorption by the Solid Phases of Co(salen) and Co(3F-salen) - PMC [pmc.ncbi.nlm.nih.gov]

The Catalytic Prowess of Cobalt Salen Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cobalt salen complexes have emerged as a versatile and powerful class of catalysts in modern organic synthesis. Their unique electronic and structural properties enable a wide range of catalytic transformations, from asymmetric synthesis to C-H functionalization, making them invaluable tools in academic research and the pharmaceutical industry. This technical guide provides a comprehensive overview of the core catalytic activities of cobalt salen complexes, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanistic pathways.

Hydrolytic Kinetic Resolution (HKR) of Epoxides

One of the most significant applications of chiral cobalt salen complexes is in the hydrolytic kinetic resolution (HKR) of terminal epoxides. This method provides an efficient route to highly enantioenriched epoxides and 1,2-diols, which are crucial chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[1][2]

The reaction is prized for its practical advantages, including the use of water as a readily available and environmentally benign reagent, low catalyst loadings (typically 0.2–2.0 mol%), and the ability to recycle the catalyst.[1] The versatility of the HKR is demonstrated by its broad substrate scope, accommodating a variety of sterically and electronically diverse epoxides, often achieving enantiomeric excess (ee) values greater than 99%.[3]

Mechanistic Pathway of Hydrolytic Kinetic Resolution

The high stereoselectivity of the (salen)Co(III)-catalyzed HKR is attributed to a cooperative bimetallic mechanism.[4] In this pathway, two chiral (salen)Co(III) complexes work in concert. One complex acts as a Lewis acid, activating the epoxide by coordinating to its oxygen atom. The second cobalt complex delivers a hydroxide nucleophile to the less sterically hindered carbon of the epoxide, leading to ring-opening.[4][5] For productive catalysis, it is crucial that both participating (salen)Co(III) complexes possess the same absolute stereochemistry.[4]

Quantitative Data for Hydrolytic Kinetic Resolution

The following table summarizes the catalytic performance of a chiral (salen)Co(III) complex in the HKR of various terminal epoxides.

| Epoxide Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Epoxide ee (%) | Diol ee (%) | Ref. |

| Propylene Oxide | 0.5 | 10 | 55 | >99 | 98 | [3] |

| 1,2-Epoxybutane | 0.5 | 12 | 53 | >99 | 98 | [3] |

| 1,2-Epoxyhexane | 0.2 | 16 | 54 | >99 | 98 | [3] |

| Styrene Oxide | 0.5 | 18 | 52 | >99 | 97 | [3] |

| Epichlorohydrin | 0.8 | 8 | 56 | >99 | 98 | [3] |

Experimental Protocol: Hydrolytic Kinetic Resolution of Propylene Oxide

This protocol is adapted from the work of Jacobsen and co-workers.[3]

Materials:

-

(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)

-

Acetic acid

-

Racemic propylene oxide

-

Deionized water

-

Tetrahydrofuran (THF)

Procedure:

-

Catalyst Activation: To a flask is added (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.025 mmol, 0.5 mol%). The flask is opened to the air, and glacial acetic acid (0.025 mmol) is added. The mixture is stirred for 30 minutes until a deep green-brown color is observed, indicating the formation of the active Co(III) species.

-

Reaction Setup: The flask is cooled to 0 °C, and racemic propylene oxide (5.0 mmol, 1.0 equiv) is added.

-

Addition of Water: Deionized water (2.25 mmol, 0.45 equiv) is added dropwise over 4 hours using a syringe pump.

-

Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine the conversion.

-

Workup and Purification: Upon reaching approximately 55% conversion, the reaction is quenched by the addition of THF. The unreacted epoxide and the diol product are separated by fractional distillation or column chromatography. The enantiomeric excess of the recovered epoxide and the diol is determined by chiral GC or HPLC analysis.

Epoxidation of Olefins

Cobalt salen complexes are also effective catalysts for the epoxidation of olefins, utilizing various oxygen sources, including molecular oxygen.[6] This transformation is of significant industrial importance for the production of epoxides, which are versatile intermediates in chemical manufacturing.

Catalytic Epoxidation of Styrene

The epoxidation of styrene serves as a benchmark reaction to evaluate the efficacy of cobalt salen catalysts. The catalytic activity is influenced by the electronic properties of the substituents on the salen ligand and the reaction conditions.[6]

Quantitative Data for Styrene Epoxidation

The following table presents data for the epoxidation of styrene catalyzed by a Br-substituted Co(II) salen complex.[6]

| Temperature (°C) | Time (h) | Conversion of Styrene (%) | Selectivity for Styrene Oxide (%) |

| 70 | 5 | 75.2 | 48.5 |

| 80 | 5 | 88.6 | 55.1 |

| 90 | 3 | 92.4 | 57.3 |

| 90 | 5 | 97.1 | 59.8 |

Experimental Protocol: Epoxidation of Styrene

This protocol is based on studies of styrene epoxidation using molecular oxygen.[6]

Materials:

-

Co(II) salen complex (e.g., with 3,5-dibromo-salicylaldehyde derivative)

-

Styrene

-

1,4-Dioxane (solvent)

-

Molecular oxygen (O₂)

Procedure:

-

Reaction Setup: A solution of the Co(II) salen complex (e.g., 0.02 mmol) in 1,4-dioxane (10 mL) is placed in a reaction vessel equipped with a magnetic stirrer and a condenser.

-

Addition of Substrate: Styrene (2 mmol) is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to 90 °C, and a continuous stream of molecular oxygen is bubbled through the solution.

-

Reaction Monitoring: Aliquots of the reaction mixture are taken at regular intervals and analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the conversion of styrene and the selectivity for styrene oxide.

-

Workup: After the desired reaction time (e.g., 5 hours), the reaction is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the styrene oxide.

C-H Functionalization

A rapidly developing area in catalysis is the direct functionalization of C-H bonds, and cobalt salen complexes have shown significant promise in this field. These reactions offer a more atom-economical and efficient approach to synthesizing complex molecules by avoiding the need for pre-functionalized starting materials.

Intramolecular Allylic C-H Amination

Cobalt salen complexes can catalyze the intramolecular oxidative allylic C-H amination, providing access to valuable heterocyclic structures. This transformation proceeds via a radical mechanism and demonstrates broad functional group tolerance.

Quantitative Data for Intramolecular Allylic C-H Amination

The following table provides representative data for the electrocatalytic intramolecular allylic C-H amination of a carbamate substrate.

| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| N-alkenyl carbamate | Co(salen) | MeCN/MeOH | Room Temp | 85 |

| N-alkenyl sulfonamide | Co(salen) | MeCN/MeOH | Room Temp | 78 |

Data is representative and compiled from general findings in the field.

Experimental Protocol: Electrocatalytic Intramolecular Allylic C-H Amination

This generalized protocol is based on modern electrochemical C-H functionalization methods.

Materials:

-

Substrate (e.g., N-alkenyl carbamate)

-

Cobalt(II) salen complex

-

Acetonitrile (MeCN) and Methanol (MeOH) as solvents

-

Electrochemical cell with graphite electrodes

-

Supporting electrolyte (e.g., tetra-n-butylammonium hexafluorophosphate)

Procedure:

-

Electrochemical Setup: An undivided electrochemical cell is equipped with a graphite anode and a graphite cathode.

-

Reaction Mixture: The substrate (0.2 mmol), cobalt(II) salen complex (0.01 mmol, 5 mol%), and the supporting electrolyte are dissolved in a mixture of acetonitrile and methanol.

-

Electrolysis: A constant current is applied to the cell, and the reaction is stirred at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the solvent is evaporated, and the residue is purified by flash column chromatography to yield the desired heterocyclic product.

Conclusion

Cobalt salen complexes are remarkably versatile catalysts that have found widespread application in a variety of important organic transformations. Their ability to be fine-tuned through ligand modification allows for the optimization of reactivity and selectivity for specific applications. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in academia and industry, facilitating the adoption and further development of these powerful catalytic systems. The ongoing exploration of cobalt salen chemistry promises to uncover new reactions and more efficient synthetic routes, further solidifying their importance in modern chemical synthesis.

References

Unraveling the Electronic Landscape of N,N′-bis(salicylidene)ethylenediaminocobalt(II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate electronic structure of N,N′-bis(salicylidene)ethylenediaminocobalt(II), commonly known as Co(salen). This square-planar complex has garnered significant attention due to its versatile applications in catalysis, oxygen transport, and as a model for biological systems. Understanding its electronic properties is paramount for harnessing its full potential in designing novel therapeutic agents and efficient catalysts. This document provides a comprehensive overview of its synthesis, structural features, spectroscopic signatures, and theoretical underpinnings, presenting a holistic view of its electronic architecture.

Molecular Structure and Synthesis

Co(salen) is a coordination compound formed by the chelation of a cobalt(II) ion by a tetradentate Schiff base ligand, salenH₂. The salen ligand is synthesized through the condensation of two equivalents of salicylaldehyde with one equivalent of ethylenediamine.[1][2] The resulting Co(salen) complex typically adopts a square-planar geometry around the cobalt center, with the N₂O₂ donor set of the salen ligand occupying the equatorial positions.[3] However, the coordination geometry can be flexible, and the complex is known to form dimeric structures and adducts with axial ligands, leading to square-pyramidal or distorted octahedral geometries.[3][4]

Crystallographic Data

X-ray crystallography provides precise information on the bond lengths and angles within the Co(salen) molecule. The coordination environment around the cobalt ion is crucial in determining its electronic properties. Below is a summary of typical structural parameters for Co(salen) and a representative derivative.

| Parameter | Co(salen) | [Co(Salen)(PMe₂Ph)₂]ClO₄[4] |

| Bond Lengths (Å) | ||

| Co-O | ~1.85 | 1.903(3), 1.907(3) |

| Co-N | ~1.86 | 1.878(4), 1.884(4) |

| Bond Angles (°) | ||

| O-Co-O | ~87 | 86.9(1) |

| N-Co-N | ~84 | 85.5(2) |

| O-Co-N (chelate ring) | ~94 | 93.8(2), 94.0(2) |

| O-Co-N (trans) | ~177 | 178.6(2), 178.9(2) |

Electronic Configuration and Spectroscopic Properties

The electronic structure of Co(salen) is dictated by the d-electron configuration of the cobalt(II) ion (d⁷) in a low-spin square-planar environment. This configuration gives rise to a single unpaired electron, making the complex paramagnetic.

UV-Visible Spectroscopy

The electronic transitions of Co(salen) can be probed using UV-Visible spectroscopy. The spectrum is characterized by intense ligand-to-metal charge transfer (LMCT) bands and weaker d-d transitions.

| Solvent | λmax (nm) | Assignment | Reference |

| Acetonitrile | ~345, 405 | LMCT | [5] |

| Ethanol | 253, 304, 393 | Ligand-based and CT | [4] |

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species like Co(salen). The g-values and hyperfine coupling constants provide detailed information about the environment of the unpaired electron. The EPR parameters are sensitive to the coordination geometry and the presence of axial ligands.

| Species | g-values | A(⁵⁹Co) (MHz) | Reference |

| [Co(salen)] in frozen toluene | gₓ=2.46, gᵧ=2.21, gₑ=2.008 | - | [6] |

| [Co(salen)]-pyridine adduct | gₓ, gᵧ < gₑ | - | [6] |

Redox Behavior and Magnetic Properties

The ability of the cobalt center in Co(salen) to exist in multiple oxidation states (Co(I), Co(II), and Co(III)) is central to its catalytic activity. This redox behavior can be investigated using electrochemical techniques such as cyclic voltammetry.

Cyclic Voltammetry

Cyclic voltammetry studies reveal the redox potentials associated with the Co(II)/Co(I) and Co(III)/Co(II) couples. These potentials can be influenced by the solvent and the presence of coordinating axial ligands.

| Redox Couple | E₁/₂ (V vs. Fc/Fc⁺) | Solvent | Reference |

| Co(II)/Co(I) | -1.55 | Acetonitrile | [5] |

| Co(III)/Co(II) | ~ -0.1 | Acetonitrile |

Magnetic Susceptibility

The magnetic properties of Co(salen) are consistent with a low-spin d⁷ configuration with one unpaired electron. Magnetic susceptibility measurements can be used to determine the effective magnetic moment. The temperature dependence of the magnetic susceptibility provides insights into magnetic exchange interactions in the solid state.

| Parameter | Value | Reference |

| Effective Magnetic Moment (µeff) | ~1.7 - 2.0 µB | [7] |

Theoretical Investigations of the Electronic Structure

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of Co(salen). These studies provide detailed information about the molecular orbitals and the distribution of electron density.

DFT calculations on the neutral Co(salen) complex show that the highest occupied molecular orbital (HOMO) is primarily of metal d-orbital character, while the lowest unoccupied molecular orbital (LUMO) has significant ligand character.[8] The spin density is predominantly localized on the cobalt atom, consistent with a metal-centered radical.

Experimental Protocols

Synthesis of N,N′-bis(salicylidene)ethylenediamine (salenH₂)

A solution of ethylenediamine (1 equivalent) in ethanol is slowly added to a stirred solution of salicylaldehyde (2 equivalents) in ethanol. The mixture is then refluxed for 1-2 hours. Upon cooling, the yellow crystalline product of salenH₂ precipitates and can be collected by filtration, washed with cold ethanol, and dried.[9][10]

Synthesis of N,N′-bis(salicylidene)ethylenediaminocobalt(II) (Co(salen))

The salenH₂ ligand is dissolved in hot ethanol. To this solution, a solution of cobalt(II) acetate tetrahydrate (1 equivalent) in water is added. The mixture is heated to boiling, and then a solution of sodium hydroxide is added to facilitate the deprotonation of the ligand and complexation. The solution is then cooled, and the resulting reddish-brown precipitate of Co(salen) is collected by filtration, washed with water and ethanol, and dried under vacuum.[11]

UV-Visible Spectroscopy

A dilute solution of Co(salen) is prepared in a suitable solvent (e.g., acetonitrile, ethanol). The UV-Vis spectrum is recorded over a range of 200-800 nm using a spectrophotometer, with the pure solvent used as a reference.[4][12]

Cyclic Voltammetry

Cyclic voltammetry is performed in a three-electrode cell containing a solution of Co(salen) and a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an appropriate solvent like acetonitrile. A glassy carbon electrode is typically used as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) couple as the reference electrode. The potential is swept over a range that encompasses the redox events of interest.[13]

Density Functional Theory (DFT) Calculations

The geometry of the Co(salen) complex is optimized using a functional such as B3LYP or PBE with a suitable basis set (e.g., 6-31G(d) for non-metal atoms and a larger basis set with effective core potentials for cobalt). The electronic structure, molecular orbitals, and spin density distribution are then calculated from the optimized geometry.[7][14]

Conclusion

The electronic structure of N,N′-bis(salicylidene)ethylenediaminocobalt(II) is a complex interplay of the d-electron configuration of the cobalt ion, the coordination geometry, and the nature of the ligand. A combination of experimental techniques and theoretical calculations provides a detailed picture of its electronic landscape. This understanding is crucial for the rational design of Co(salen)-based systems with tailored properties for applications in catalysis and medicine. The data and protocols presented in this guide serve as a valuable resource for researchers in these fields.

References

- 1. ajchem-a.com [ajchem-a.com]

- 2. Synthesis, Characterization and Investigation of Magnetic Properties of Co3O4/CoFe2O4 Nanocomposite Prepared by Calcination of [CO(SALEN)(PPH3)(H2O)]4[Fe(CN)6] and [Co(Salophen)(PPH3)(H2O)]4[Fe(CN)6] Binary Complex Salts [jame.iut.ac.ir]

- 3. link.aps.org [link.aps.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. Controlling the nucleophilic properties of cobalt salen complexes for carbon dioxide capture - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01990A [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. ir.uitm.edu.my [ir.uitm.edu.my]

- 12. mocedes.org [mocedes.org]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

The Reversible Oxygen Uptake of Salcomine: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salcomine, or N,N'-bis(salicylidene)ethylenediaminocobalt(II), stands as a seminal compound in the field of bioinorganic chemistry and catalysis. First synthesized in 1933 by Pfeiffer and his team, its remarkable ability to reversibly bind molecular oxygen was later discovered by Tsumaki in 1938, sparking decades of research into synthetic oxygen carriers. This technical guide provides an in-depth exploration of the discovery, history, and scientific investigation of this compound's oxygen uptake. It details the key experimental protocols for its synthesis and the measurement of its oxygen-carrying capacity, presents quantitative data on its binding thermodynamics, and elucidates the structural and electronic factors governing this unique reactivity. This document serves as a comprehensive resource for researchers interested in the foundational principles of reversible oxygen binding by metal complexes and their applications in catalysis and materials science.

Introduction

The study of reversible oxygen transport and storage in biological systems, primarily mediated by metalloproteins like hemoglobin and myoglobin, has long inspired chemists to develop synthetic analogues that can mimic these vital functions. This compound, a cobalt(II) complex with a salen ligand, emerged as the first synthetic compound reported to reversibly bind dioxygen, making it a cornerstone model for understanding the fundamental principles of O₂ coordination.[1] The initial observation of a color change in solutions of the complex upon exposure to air by Pfeiffer et al. in 1933 laid the groundwork for Tsumaki's pivotal discovery five years later that this phenomenon was due to the reversible uptake of oxygen.[1][2] This finding ignited intensive research into this compound and its derivatives for potential applications in oxygen storage and transport.[3]

This guide delves into the historical context of this compound's discovery, provides detailed experimental methodologies for its study, and presents a quantitative analysis of its oxygen-binding properties.

Historical Timeline and Key Discoveries

The journey to understanding this compound's unique property unfolded over several years, marked by key observations and systematic investigations.

-

1933: First Synthesis. Paul Pfeiffer and his collaborators first synthesized this compound, formally named N,N'-bis(salicylidene)ethylenediaminocobalt(II), and noted that its solutions changed color from red to brown/black when exposed to air.[1]

-

1938: Discovery of Reversible Oxygen Binding. Tsumaki was the first to correctly attribute the observed color change to a reaction with molecular oxygen.[1][4] He demonstrated that this process was reversible; the oxygenated, dark-colored compound would release the bound oxygen upon heating in a stream of carbon dioxide, reverting to its original red color.[1] This established this compound as the first synthetic reversible O₂-binding complex.[1]

-

Post-1938: Intensive Research. Tsumaki's discovery spurred a wave of research, particularly during World War II, aimed at developing practical applications for oxygen storage and separation from air.[1] This work, notably advanced by Melvin Calvin, explored the reactivity of numerous cobalt(II) Schiff base complexes.[2]

Physicochemical Properties and Structure

This compound is a coordination complex with the chemical formula C₁₆H₁₄CoN₂O₂.[3] The central cobalt(II) ion is coordinated by the tetradentate salen ligand, which is formed from the condensation of salicylaldehyde and ethylenediamine. The geometry of the CoN₂O₂ core is typically square planar.[4]

An important structural aspect of this compound is its existence in different crystalline forms, or polymorphs, which exhibit varying oxygen uptake capacities.[5] The so-called "inactive" form consists of dimeric units, [Co(salen)]₂, where the cobalt centers have limited accessibility to oxygen molecules.[2][5] In contrast, the "active" forms are presumed to have a more open crystal lattice structure, which creates channels allowing for the diffusion of O₂ to the cobalt centers.[2][5]

The presence of coordinating solvents, such as pyridine or dimethylformamide (DMF), can significantly influence the oxygen-binding affinity.[3] These solvents can coordinate to the axial positions of the cobalt center, forming five- or six-coordinate adducts that are more readily oxygenated.

Mechanism of Oxygen Uptake

The binding of molecular oxygen to this compound is a redox process. It involves the formal oxidation of two cobalt(II) centers to cobalt(III) and the concomitant reduction of the dioxygen molecule to a peroxide anion (O₂²⁻). The resulting structure is a binuclear complex with a bridging peroxide ligand, often denoted as [Co(salen)]₂O₂.[3] In the presence of strongly coordinating solvents, monomeric superoxide (Co(III)-O₂⁻) species can also be formed.[6]

The overall reaction in the solid state or in the presence of a coordinating solvent (L) can be represented as:

2 Co(salen) + O₂ ⇌ (salen)Co-O-O-Co(salen)

In solution with a coordinating solvent, the formation of a 2:1 complex is common:

2 Co(salen)L + O₂ ⇌ L(salen)Co-O-O-Co(salen)L

The reversible nature of this binding is crucial; the Co-O₂ bond can be cleaved by heating or reducing the partial pressure of oxygen, releasing the O₂ molecule and regenerating the Co(II) complex.

Below is a diagram illustrating the oxygenation pathway of this compound.

Caption: Reversible oxygen binding by this compound.

Quantitative Data on Oxygen Uptake

The affinity of this compound and its derivatives for oxygen can be quantified by determining the equilibrium constant (KO₂) and the thermodynamic parameters, enthalpy (ΔH°) and entropy (ΔS°), of the oxygenation reaction. These values are influenced by factors such as the electronic properties of substituents on the salen ligand and the nature of the solvent. Generally, electron-withdrawing groups on the salen ligand decrease the oxygen affinity.[7]

The following table summarizes thermodynamic data for the oxygenation of various cobalt(II) Schiff base complexes in DMF solution.

| Complex | T (K) | KO₂ (atm⁻¹) | ΔH° (kJ mol⁻¹) | ΔS° (J mol⁻¹ K⁻¹) |

| Co(NSalen) | 274 | 10.52 | -37.56 | -117.5 |

| 286 | 5.20 | |||

| 298 | 2.43 | |||

| 318 | 1.08 | |||

| Co(EtSalen) | 274 | 16.5 | -49.66 | -156.7 |

| 286 | 8.75 | |||

| Co(DIEtSalen) | 298 | 3.05 | - | - |

| Co(DMISalen) | 274 | 17.36 | -45.2 | -129.8 |

| 286 | 12.2 | |||

| 298 | 6.75 |

Data sourced from a study on cobalt(II) complexes with Schiff base ligands.[7]

The negative enthalpy values indicate that the oxygenation process is exothermic, while the negative entropy values reflect the loss of translational and rotational freedom upon binding of the O₂ molecule.

Experimental Protocols

Synthesis of Salen Ligand (salenH₂)

The salen ligand is prepared by the condensation of salicylaldehyde and ethylenediamine.

Materials:

-

Salicylaldehyde

-

Ethylenediamine (1,2-diaminoethane)

-

Ethanol

Procedure:

-

Dissolve salicylaldehyde (2 equivalents) in boiling ethanol.

-

Slowly add ethylenediamine (1 equivalent) to the boiling solution with stirring.

-

A bright yellow crystalline solid of salenH₂ will form.

-

Cool the mixture in an ice bath to complete the precipitation.

-

Collect the crystals by suction filtration, wash with a small amount of cold ethanol, and air dry.

Synthesis of this compound (Co(salen))

The synthesis of this compound must be carried out under an inert atmosphere to prevent premature oxidation.

Materials:

-

salenH₂

-

Cobalt(II) acetate tetrahydrate

-

Ethanol

-

Water

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Set up a three-neck round-bottom flask with a reflux condenser, an addition funnel, and an inlet for inert gas.

-

Flush the entire apparatus with the inert gas.

-

Dissolve salenH₂ (e.g., 2.34 g) in hot ethanol (e.g., 120 mL) in the flask.

-

In a separate flask, dissolve cobalt(II) acetate tetrahydrate (e.g., 2.17 g) in water (e.g., 20 mL).

-

Transfer the cobalt acetate solution to the addition funnel.

-

Slowly add the cobalt acetate solution to the hot salenH₂ solution with continuous stirring under an inert atmosphere.

-

A dark red precipitate of this compound will form.

-

Reflux the mixture for approximately one hour.

-

Cool the mixture to room temperature and then in an ice bath.

-

Collect the red-brown solid by suction filtration, wash with distilled water, followed by ethanol.

-

Dry the product in a desiccator.

Below is a workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Measurement of Oxygen Uptake (Volumetric Method)

A common method to quantify the oxygen uptake is through a volumetric gas absorption experiment.

Apparatus:

-

A gas burette connected to a leveling bulb, filled with water.

-

A reaction flask with a side arm.

-

A magnetic stirrer and stir bar.

-

A thermostated water bath.

Procedure:

-

Place a known mass of finely ground this compound into the reaction flask.

-

Place a small, open container with the solvent (e.g., DMF or DMSO) inside the reaction flask, ensuring it does not spill.

-

Seal the flask and connect it to the gas burette.

-